molecular formula C10H6ClN5O2 B1384557 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol CAS No. 1461713-53-0

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol

Cat. No. B1384557
M. Wt: 263.64 g/mol
InChI Key: XPVORZGETZRKFH-UHFFFAOYSA-N
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Description

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol (hereafter referred to as CTP) is a small organic molecule with potential applications in a variety of scientific fields, including pharmacology, materials science, and biochemistry. CTP has a unique structure that makes it an attractive target for further research and development.

Scientific Research Applications

Synthesis and Characterization

  • Compounds containing 1,3,4-oxadiazole and 1,2,4-triazole exhibit a wide range of pharmacological, medical, and biological activities. Various methods have been developed for synthesizing substituted 1,3,4-oxadiazoles, showcasing their potential in scientific research applications (Daoud, Ali, & Ahmed, 2010).
  • Novel heterocyclic compounds derived from 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol have been synthesized and characterized using various spectroscopic methods. These compounds are studied for their potential enzyme inhibition capabilities (Bekircan, Ülker, & Menteşe, 2015).

Biological Assessment

  • The synthesis and biological assessment of triazole and oxadiazole derivatives have been conducted, revealing diverse biological properties. This includes the development of novel acetamides with an oxadiazole cycle, indicating their significance in biological research (Karpina et al., 2019).
  • Antibacterial activities of synthesized heterocycles incorporating oxadiazoles and triazoles have been studied, suggesting their potential as pharmacophore structures in antimicrobial drug development (Hu et al., 2005).

Catalytic Applications

  • 1,2,4-Triazoles and 1,3,4-oxadiazoles have been used to form palladium complexes, which serve as highly active catalysts in the Suzuki reaction. This illustrates their application in catalysis and synthetic chemistry (Bumagin et al., 2014).

Herbicidal Activities

  • Novel derivatives of 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles, which include the 4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol moiety, have been synthesized and evaluated for their herbicidal activities, indicating their potential use in agriculture (Kalhor & Dadras, 2013).

properties

IUPAC Name

4-chloro-2-[3-(1H-1,2,4-triazol-5-yl)-1,2,4-oxadiazol-5-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5O2/c11-5-1-2-7(17)6(3-5)10-14-9(16-18-10)8-12-4-13-15-8/h1-4,17H,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPVORZGETZRKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NO2)C3=NC=NN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-2-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]phenol

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